2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol
Overview
Description
2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol, also known as 6-chloro-4-piperidin-4-ylpyrimidin-2-ol (CPCP), is an organic compound that is widely used in scientific research due to its unique properties. It is a colorless solid that is soluble in water and has a melting point of 135-136 °C. CPCP is a useful synthetic intermediate in the synthesis of a variety of organic compounds and has been used as a starting material for the synthesis of many pharmaceuticals. In addition, CPCP has been used in the synthesis of biologically active compounds such as peptides, nucleosides, and other small molecules.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
Versatile Building Blocks : Pyrimidine and piperidine derivatives, such as "2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol," serve as versatile intermediates in organic synthesis. They are crucial for the development of diverse heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties (Rashid et al., 2021).
Synthesis of Heterocyclic Compounds : The structural components of the compound enable it to participate in reactions leading to novel heterocyclic frameworks. These frameworks are often explored for their potential therapeutic applications, including the synthesis of pyrimidine derivatives that show promise in anticancer research (Kaur et al., 2014).
Optoelectronic Material Development : Incorporation of pyrimidine units into π-extended conjugated systems, similar to the structural motifs present in "this compound," is valuable for creating novel optoelectronic materials. Such materials find applications in organic light-emitting diodes (OLEDs) and solar cells, showcasing the compound's utility beyond pharmaceuticals (Lipunova et al., 2018).
Pharmacological Potential
Catalysts in Synthesis : The compound's structural framework is instrumental in catalyzing reactions for synthesizing pyrimidine scaffolds. These scaffolds are explored for their hepatoprotective and nephroprotective activities, highlighting the compound's significance in developing treatments for liver and kidney-related disorders (Parmar et al., 2023).
Enaminone-Based Research : Enaminones derived from similar structures are recognized for their role in synthesizing a variety of biologically active heterocycles. This underscores the compound's relevance in generating pharmacologically active molecules, particularly those with anticonvulsant properties (Negri et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes essential to purine metabolism .
Biochemical Pathways
Given the potential target mentioned above, it’s plausible that it could impact pathways related to purine metabolism .
Result of Action
Based on its potential targets, it could potentially influence cellular processes related to purine metabolism .
properties
IUPAC Name |
2-[1-(6-chloropyrimidin-4-yl)piperidin-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c12-10-7-11(14-8-13-10)15-4-1-9(2-5-15)3-6-16/h7-9,16H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYPNGCIELMUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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